molecular formula C17H20ClN3O B2890041 5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415470-78-7

5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2890041
CAS No.: 2415470-78-7
M. Wt: 317.82
InChI Key: BJGATPBJKFLGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound with a unique structure that combines a pyrimidine ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine typically involves the coupling of a chloropyrimidine derivative with a piperidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various substituted pyrimidines.

Scientific Research Applications

5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific combination of a chloropyrimidine ring and a piperidine moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-chloro-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-13(14-5-3-2-4-6-14)21-9-7-16(8-10-21)22-17-19-11-15(18)12-20-17/h2-6,11-13,16H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGATPBJKFLGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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